6-Chloropurine riboside
Overview
Description
6-Chloropurine riboside is a nucleoside precursor . It is used to study the kinetics and substrate specificity of adenosine deaminase . It is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine . After phosphorylation to NMP, NDP, or NTP, it is used as a purine substrate analogue in studies with enzymes such as Inosine monophosphate dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase (EC 6.5.1.3), and pancreatic fibonuclease A .
Synthesis Analysis
An efficient method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles . The eco-friendly solvent-free process gave good to high isolated yields within a short reaction time .Molecular Structure Analysis
The molecular formula of 6-Chloropurine riboside is C10H11ClN4O4 . The molecular weight is 286.67 g/mol .Chemical Reactions Analysis
6-Chloropurine riboside has been used in the preparation of 9-alkylpurines via alkylation with various substituted alkyl halides in DMSO . It can undergo palladium-catalyzed cross coupling with organostannanes at the 6-position to form the corresponding arylated or alkylated products .Physical And Chemical Properties Analysis
6-Chloropurine riboside appears as a very slightly yellow solid . It is soluble in water (10.6 mg/mL) . The melting point is 158-162 °C (dec.) (lit.) .Scientific Research Applications
Study of Adenosine Deaminase Kinetics and Substrate Specificity
- Summary of Application : 6-Chloropurine riboside is used to study the kinetics and substrate specificity of adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism, and its activity is important for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.
Synthesis of Nucleoside Derivatives
- Summary of Application : 6-Chloropurine riboside is benzoylated to facilitate the synthesis of nucleoside derivatives such as 9-(2,3-Di-deoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine .
Purine Substrate Analogue in Enzyme Studies
Safety And Hazards
Future Directions
6-Chloropurine riboside is used in various research studies, particularly in the study of the kinetics and substrate specificity of adenosine deaminase . It is also used in the synthesis of nucleoside derivatives . The future directions of 6-Chloropurine riboside could involve further exploration of its potential applications in biochemical research.
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313678 | |
Record name | 6-Chloropurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropurine riboside | |
CAS RN |
5399-87-1, 2004-06-0 | |
Record name | 6-Chloropurine riboside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropurine riboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloropurine riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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